
2,3,6,7,10,11-Hexapropoxytriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexapropoxytriphenylene is an organic compound with the molecular formula C36H48O6. It belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of six propoxy groups attached to the triphenylene core, making it a highly substituted aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexapropoxytriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the hydroxyl groups by propoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to reflux to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexapropoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexapropoxytriphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays and other electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,3,6,7,10,11-Hexapropoxytriphenylene involves its interaction with various molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions. Its unique electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A precursor to 2,3,6,7,10,11-Hexapropoxytriphenylene, characterized by the presence of hydroxyl groups instead of propoxy groups.
2,3,6,7,10,11-Hexaaminotriphenylene: Contains amino groups instead of propoxy groups, leading to different chemical and biological properties.
2,3,6,7,10,11-Hexaalkoxytriphenylenes: A class of compounds with various alkoxy groups, each exhibiting unique properties depending on the alkyl chain length and substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern with propoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
Propriétés
Formule moléculaire |
C36H48O6 |
|---|---|
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexapropoxytriphenylene |
InChI |
InChI=1S/C36H48O6/c1-7-13-37-31-19-25-26(20-32(31)38-14-8-2)28-22-34(40-16-10-4)36(42-18-12-6)24-30(28)29-23-35(41-17-11-5)33(21-27(25)29)39-15-9-3/h19-24H,7-18H2,1-6H3 |
Clé InChI |
DNYKDFPRHVZFDT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCC)OCCC)OCCC)OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



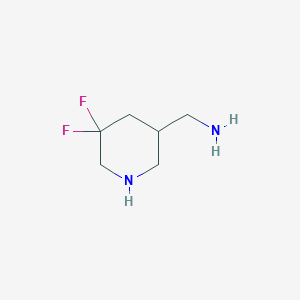

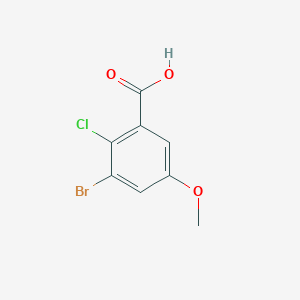
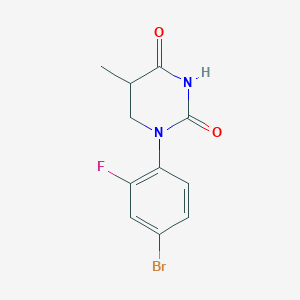

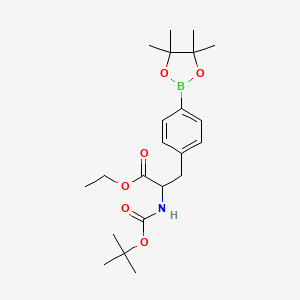
![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)

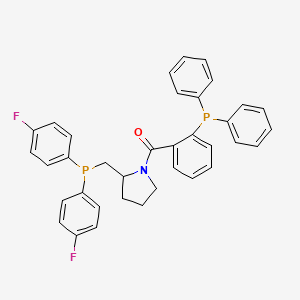
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)
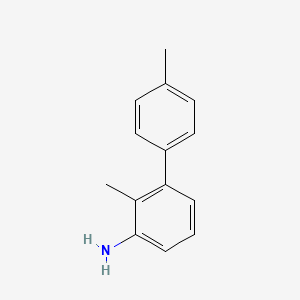
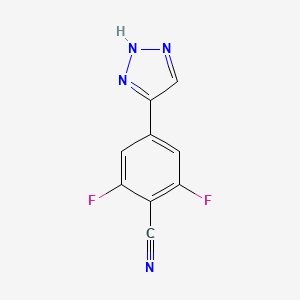
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)
